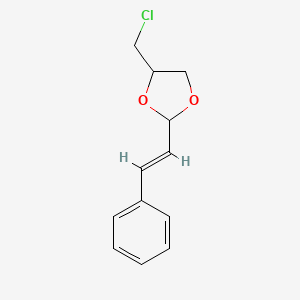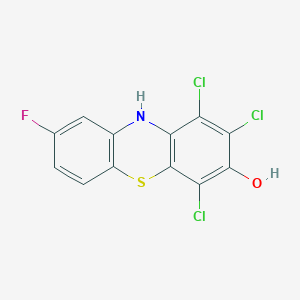
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a hydroxyl group attached to the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL typically involves multi-step organic reactions. One common method is the chlorination and fluorination of phenothiazine derivatives. The process may involve:
Chlorination: Using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms.
Fluorination: Employing fluorinating agents such as elemental fluorine or hydrogen fluoride to add fluorine atoms.
Hydroxylation: Introducing the hydroxyl group through reactions with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL involves its interaction with various molecular targets. In biological systems, it may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA: Potentially interfering with DNA replication and transcription processes.
Modulate receptors: Affecting neurotransmitter receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-10H-phenothiazine: A phenothiazine derivative with one chlorine atom.
10H-Phenothiazine, 2-(trifluoromethyl): Contains a trifluoromethyl group instead of chlorine and fluorine atoms.
3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one: A phenothiazine derivative with a trifluoromethyl group and a propanone moiety.
Uniqueness
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90251-99-3 |
|---|---|
Formule moléculaire |
C12H5Cl3FNOS |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
1,2,4-trichloro-8-fluoro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H5Cl3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3,17-18H |
Clé InChI |
NWLCJVSUAGWBOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)NC3=C(S2)C(=C(C(=C3Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


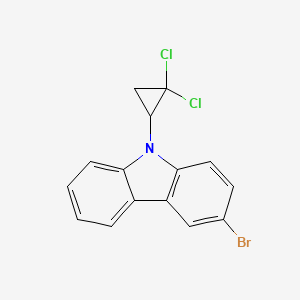
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)


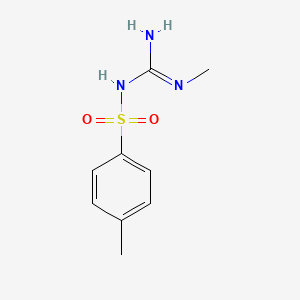

![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)

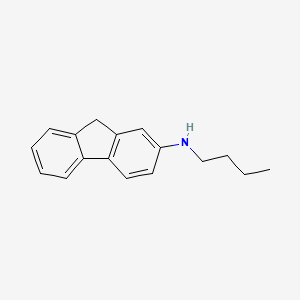
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
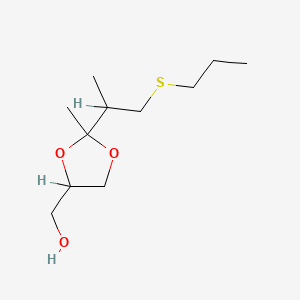
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
